5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

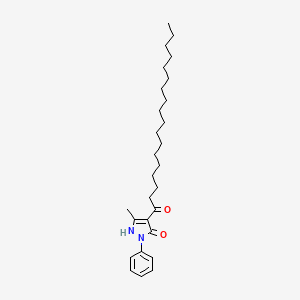

5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a long-chain octadecanoyl (C18) substituent at position 4 of the pyrazolone core. Pyrazolones are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The octadecanoyl group introduces significant hydrophobicity, which may influence solubility, bioavailability, and membrane permeability compared to analogues with shorter acyl or aromatic substituents .

Properties

CAS No. |

92593-06-1 |

|---|---|

Molecular Formula |

C28H44N2O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

5-methyl-4-octadecanoyl-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,29H,3-16,20,23H2,1-2H3 |

InChI Key |

KDIWXNYJRWFWMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one involves the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The reaction is typically carried out under classical conditions, which involve prolonged heating and the use of solvents. The compound can also be synthesized using microwave irradiation, which reduces the reaction time and avoids the use of solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the compound, such as the hydroxyl group and the pyrazolone ring .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to reduce prostate-specific antigen (PSA) levels, likely by decreasing the proliferation of prostatic cells . This reduction in PSA concentration may be due to the compound’s ability to arrest the growth of prostatic cells, leading to decreased secretion of prostatic acid phosphatase .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Physicochemical Properties

Pyrazolone derivatives vary widely in substituents at positions 4 and 5, leading to distinct physicochemical profiles:

Key Observations :

- Lipophilicity: The octadecanoyl group in the target compound drastically increases log P (~8.5) compared to shorter acyl (e.g., propionyl: log P ~2.8) or alkyl (e.g., ethyl: log P ~2.5) substituents. This enhances membrane permeability but may reduce aqueous solubility .

- Melting Points: Aromatic acyl substituents (e.g., cinnamoyl) result in higher melting points (167–168°C) due to π-π stacking and crystallinity, whereas long aliphatic chains (e.g., octadecanoyl) likely lower melting points due to flexible hydrocarbon interactions .

Anti-Inflammatory Activity

- Benzimidazole-Pyrazolone Hybrid (1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-pyrazolone):

- Target Compound: No direct anti-inflammatory data reported, but the octadecanoyl group’s hydrophobicity may favor interaction with lipid-rich inflammatory mediators .

Antioxidant Activity

- Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one):

- 4-Substituted Pyrazolone Derivatives (e.g., 5a–5n):

- Target Compound: The octadecanoyl group may localize the molecule to lipid membranes, protecting against lipid peroxidation, though this remains untested .

Structural and Crystallographic Insights

- Hydrogen Bonding : Pyrazolones with -NH groups (e.g., 5-methyl-2-(2-pyridinyl)-pyrazolone) form intermolecular N–H···O bonds, stabilizing crystal structures .

- Tautomerism : Edaravone exists in three tautomeric forms (A, B, C), with the anionic form (C) being most reactive in polar environments. The target compound’s lack of an -NH group precludes similar tautomerism but may favor hydrophobic interactions .

Biological Activity

5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 92593-06-1) is a synthetic compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C28H44N2O2 |

| Molecular Weight | 440.7 g/mol |

| IUPAC Name | 5-methyl-4-octadecanoyl-2-phenyl-1H-pyrazol-3-one |

| CAS Number | 92593-06-1 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with octadecanoyl chloride under controlled conditions. This method allows for the formation of the desired compound while maintaining high purity levels.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, particularly those associated with prostate conditions. The compound appears to reduce prostate-specific antigen (PSA) levels, suggesting a potential mechanism for treating benign prostatic hyperplasia (BPH) by decreasing prostatic cell growth .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound against various human cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects on prostate cancer cells, as evidenced by decreased cell viability and reduced PSA levels .

Case Study: Prostate Cancer Cells

A study evaluated the effects of this compound on prostate cancer cells and reported an IC50 value of approximately 0.74 µM, indicating potent antiproliferative activity .

Antioxidant Properties

In addition to its anticancer effects, this compound has demonstrated antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant capacity was assessed using various assays, revealing that the compound effectively scavenges free radicals .

Comparative Analysis with Similar Compounds

When compared to other pyrazolone derivatives, such as 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one, 5-Methyl-4-octadecanoyl exhibits unique properties due to its long aliphatic chain. This structural feature enhances its hydrophobicity and may influence its biological interactions and solubility in lipid environments .

| Compound Name | IC50 (µM) Prostate Cancer Cells | Antioxidant Activity |

|---|---|---|

| 5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro... | 0.74 | Moderate |

| 5-Methyl-4-pentanoyl-2-phenyl-1H-pyrazol... | >1 | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one?

- Methodology : The compound can be synthesized via Schiff base formation or acylation reactions. For example, 4-aminoantipyrine derivatives (common precursors for pyrazolone analogs) are reacted with aldehydes or ketones under acidic conditions (e.g., acetic acid in methanol). The octadecanoyl group can be introduced via nucleophilic acyl substitution using stearoyl chloride or similar reagents. Purification typically involves recrystallization from ethanol or methanol .

- Validation : Confirm reaction completion using TLC and characterize intermediates via melting point analysis and FT-IR (e.g., C=O stretch at ~1650 cm⁻¹ for the pyrazolone core) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- FT-IR : Identify functional groups (e.g., carbonyl groups at ~1700–1650 cm⁻¹).

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.0 ppm for the phenyl group) and methyl/octadecanoyl chain signals (δ 0.8–2.5 ppm).

- UV-Vis : Detect π→π* transitions in the pyrazolone ring (λmax ~250–300 nm) .

- Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>95% recommended for crystallography) .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational models be resolved?

- Approach : Combine single-crystal XRD (e.g., using SHELXL for refinement ) with DFT calculations (e.g., B3LYP/6-31G* level). Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent interactions. Validate computational models by comparing experimental vs. calculated IR/Raman spectra .

- Example : In a related pyrazolone derivative, DFT underestimated the C=O bond length by 0.02 Å compared to XRD, attributed to intermolecular hydrogen bonding in the crystal lattice .

Q. What strategies improve crystallographic refinement for complex derivatives like this compound?

- Software : Use SHELXL for anisotropic displacement parameter refinement and ORTEP-3 for visualizing thermal ellipsoids. For disordered octadecanoyl chains, apply restraints (e.g., SIMU/DELU) to model conformational flexibility .

- Validation : Check R1/wR2 values (<5% for high-resolution data) and analyze residual electron density maps to identify unmodeled solvent .

Q. How to design bioactivity studies for this compound, given its structural similarity to antipyrine derivatives?

- Experimental Design :

- Target Selection : Prioritize anti-inflammatory or antimicrobial targets due to the pyrazolone scaffold’s known activity .

- Assays : Use in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory studies) with IC50 determination. Include positive controls (e.g., celecoxib) and validate via dose-response curves .

- Structure-Activity Relationship (SAR) : Modify the octadecanoyl chain length to assess lipid solubility effects on membrane permeability .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for pyrazolone derivatives in polar vs. nonpolar solvents?

- Methodology :

- Experimental : Re-measure solubility in DMSO, methanol, and hexane at controlled temperatures (25°C ± 0.5°C).

- Computational : Calculate partition coefficients (logP) using software like MarvinSketch. For example, the octadecanoyl chain increases hydrophobicity (predicted logP > 5), but conflicting reports may arise from impurities or polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.